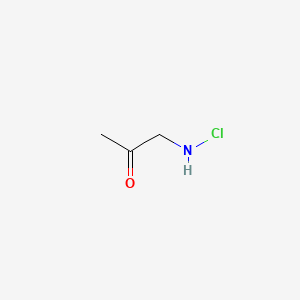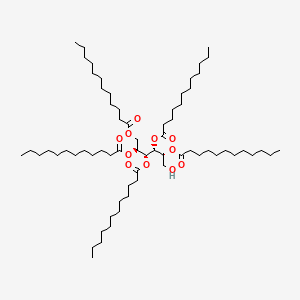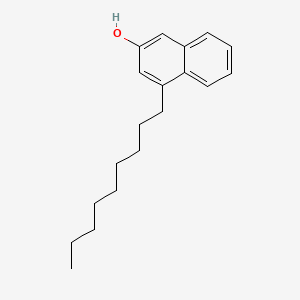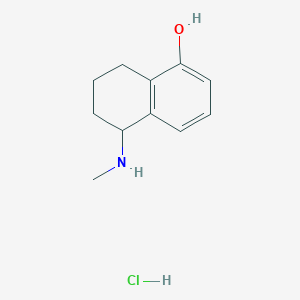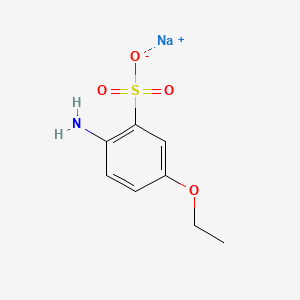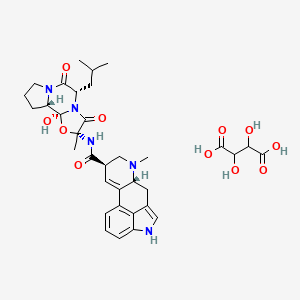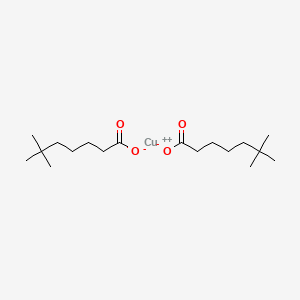
Cesium chlorobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cesium chlorobromide is an inorganic compound with the chemical formula CsClBr. It is a mixed halide of cesium, combining both chlorine and bromine atoms. This compound is known for its unique properties and applications in various scientific fields, particularly in materials science and optics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cesium chlorobromide can be synthesized through a direct reaction between cesium chloride and cesium bromide in a controlled environment. The reaction typically occurs in a molten state, where the two halides are mixed and heated to form the desired compound:
CsCl+CsBr→CsClBr
Industrial Production Methods: In an industrial setting, this compound can be produced by reacting cesium carbonate with hydrochloric acid and hydrobromic acid. The reaction involves the following steps:
- Dissolving cesium carbonate in water.
- Adding hydrochloric acid to form cesium chloride.
- Adding hydrobromic acid to form cesium bromide.
- Mixing the two solutions to obtain this compound.
Análisis De Reacciones Químicas
Types of Reactions: Cesium chlorobromide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cesium oxychloride and cesium oxybromide.
Reduction: It can be reduced back to cesium chloride and cesium bromide.
Substitution: this compound can participate in substitution reactions where either the chlorine or bromine atom is replaced by another halogen or functional group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Halogen exchange reactions using halogen gases or halide salts.
Major Products Formed:
Oxidation: Cesium oxychloride (CsOCl) and cesium oxybromide (CsOBr).
Reduction: Cesium chloride (CsCl) and cesium bromide (CsBr).
Substitution: Various cesium halides depending on the substituent used.
Aplicaciones Científicas De Investigación
Cesium chlorobromide has several applications in scientific research, including:
Materials Science: Used in the synthesis of advanced materials with unique optical and electronic properties.
Optics: Employed in the production of optical devices such as lenses and prisms due to its high refractive index.
Radiation Detection: Utilized in scintillation detectors for detecting ionizing radiation.
Chemistry: Acts as a reagent in various chemical reactions and synthesis processes.
Biology and Medicine: Investigated for potential use in medical imaging and diagnostic techniques.
Mecanismo De Acción
The mechanism by which cesium chlorobromide exerts its effects is primarily through its interaction with light and radiation. The compound’s high refractive index and ability to scintillate make it effective in optical and radiation detection applications. At the molecular level, this compound interacts with photons, converting them into detectable signals in scintillation detectors.
Comparación Con Compuestos Similares
Cesium Chloride (CsCl): A simple halide of cesium, used in density gradient centrifugation and as a reagent in chemical synthesis.
Cesium Bromide (CsBr): Another simple halide of cesium, used in optics and as a scintillation material.
Cesium Iodide (CsI): Known for its use in scintillation detectors and medical imaging.
Uniqueness of Cesium Chlorobromide: this compound stands out due to its mixed halide composition, which imparts unique optical and electronic properties. This compound combines the characteristics of both cesium chloride and cesium bromide, making it versatile for various applications, particularly in fields requiring high refractive indices and scintillation capabilities.
Propiedades
Número CAS |
12280-13-6 |
|---|---|
Fórmula molecular |
BrClCs2 |
Peso molecular |
381.17 g/mol |
Nombre IUPAC |
dicesium;bromide;chloride |
InChI |
InChI=1S/BrH.ClH.2Cs/h2*1H;;/q;;2*+1/p-2 |
Clave InChI |
HAORYMCEOCIHIX-UHFFFAOYSA-L |
SMILES canónico |
[Cl-].[Br-].[Cs+].[Cs+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene](/img/structure/B12655877.png)
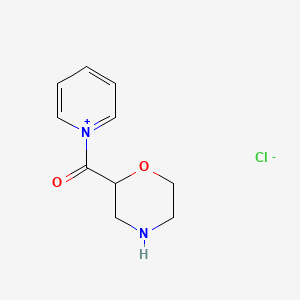
![Methyl 7-(3-methoxypyridin-2-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12655886.png)

